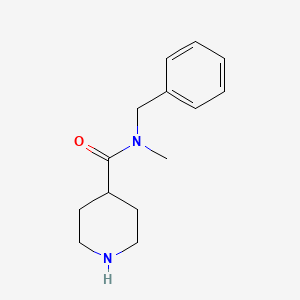

N-benzyl-N-methylpiperidine-4-carboxamide

Vue d'ensemble

Description

The compound N-benzyl-N-methylpiperidine-4-carboxamide is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various natural products and pharmaceutical drugs, which exhibit a broad range of biological activities .

Synthesis Analysis

The synthesis of N-benzyl-N-methylpiperidine-4-carboxamide derivatives can be achieved through different synthetic routes. One such method involves the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, leading to enantioenriched 3-aminopiperidine derivatives . Another approach for synthesizing 4-benzylpiperidine carboxamides includes amidation and substitution reactions, which have been shown to yield compounds with dual serotonin and norepinephrine reuptake inhibition properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield different derivatives. The structure of these compounds is often confirmed using spectroscopic techniques such as NMR spectroscopy and, in some cases, X-ray crystallography .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including amidation, substitution, and hydrogenation, to yield a wide array of compounds with potential pharmacological activities. For instance, the methylation of the pyridine moiety in certain benzylpiperidine carboxamides has been explored to enhance their analgesic properties . Additionally, the synthesis of new amides in the N-methylpiperazine series involves reactions with different chlorobenzoyl chlorides and subsequent reactions to yield substituted benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-methylpiperidine-4-carboxamide derivatives can be determined through various analytical techniques. For example, the melting point range, vibrational frequencies from FTIR analysis, and chemical shifts from NMR spectroscopy provide insights into the physical properties of these compounds . The presence of internal hydrogen bonding can influence the rigidity of the molecule, as observed in X-ray diffraction studies . Additionally, the antibacterial activity of certain derivatives indicates their potential for pharmaceutical applications .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmaceutical Industry and Organic Chemistry

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

2. Antiviral Activity of N-Benzyl Piperidines

Specific Scientific Field

Summary of the Application

4,4-disubstituted N-benzyl piperidines have shown activity against different viruses .

Methods of Application or Experimental Procedures

These compounds inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Results or Outcomes

Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with a piperidine core .

3. Anticancer Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives are being utilized as anticancer agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of cancer .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of cancer cells .

4. Antiviral Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives are being utilized as antiviral agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of viral infections .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the replication of viruses .

5. Antimalarial Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives have been utilized as antimalarial agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating malaria .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of the malaria parasite .

6. Antimicrobial and Antifungal Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives have been utilized as antimicrobial and antifungal agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of bacterial and fungal infections .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of bacteria and fungi .

Propriétés

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJGWKYMLRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408355 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

CAS RN |

686255-79-8 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.